WRR139

NGLY1 inhibition Enzymatic assay Z-VAD-fmk

WRR139 is a peptidyl vinyl sulfone NGLY1 inhibitor for studying proteasome inhibitor resistance. Unlike Z-VAD-fmk, it inhibits NGLY1 without caspase off-target activity, ensuring cleaner mechanistic data. Validated across multiple cancer cell lines (U266, H929, Jurkat, HeLa) with NGLY1-dependent synergy confirmed by genetic knockdown controls. Co-treatment at 1 µM reduces carfilzomib LD50 by 50-70%. ≥98% purity, powder form, DMSO soluble. For research use only.

Molecular Formula C25H32N2O4S
Molecular Weight 456.6 g/mol
Cat. No. B10819880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWRR139
Molecular FormulaC25H32N2O4S
Molecular Weight456.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C=CC(=O)NC(CCC2=CC=CC=C2)C(=O)NCCC(C)C
InChIInChI=1S/C25H32N2O4S/c1-19(2)15-17-26-25(29)23(14-11-21-7-5-4-6-8-21)27-24(28)16-18-32(30,31)22-12-9-20(3)10-13-22/h4-10,12-13,16,18-19,23H,11,14-15,17H2,1-3H3,(H,26,29)(H,27,28)/b18-16+/t23-/m0/s1
InChIKeyBLEQGDOEDLJWCG-NGIFANIDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WRR139 (Tosylacrylamido)butanamide Procurement Guide: NGLY1 Inhibitor for Proteasome and Cancer Biology Research


(S,E)-N-Isopentyl-4-phenyl-2-(3-tosylacrylamido)butanamide, commonly known as WRR139, is a peptidyl vinyl sulfone compound that functions as an inhibitor of the cytosolic enzyme N-glycanase 1 (NGLY1, also known as human PNGase) [1]. WRR139 disrupts NGLY1-mediated de-N-glycosylation activity, which is essential for the maturation and activation of the transcription factor Nrf1 (Nuclear Factor, Erythroid 2 Like 1) . By inhibiting NGLY1, WRR139 prevents Nrf1 activation and potentiates the cytotoxicity of proteasome inhibitors such as carfilzomib, making it a critical tool for studying proteasome homeostasis, cancer cell survival, and mechanisms of acquired drug resistance . This compound is supplied as a powder with ≥98% purity by HPLC and is soluble in DMSO at 2 mg/mL .

WRR139 vs Other NGLY1 Inhibitors: Why Substitution Risks Off-Target Effects and Experimental Confounds


Generic substitution of NGLY1 inhibitors is inadvisable due to significant differences in target selectivity, potency, and experimental validation. The polycaspase inhibitor Z-VAD-fmk, often used as an alternative NGLY1 inhibitor, exhibits dual activity as both a pan-caspase inhibitor and an NGLY1 inhibitor, leading to profound off-target effects including induction of cellular autophagy [1]. This dual pharmacology confounds interpretation of experimental results, particularly in apoptosis and cell viability studies. In contrast, WRR139 is a peptidyl vinyl sulfone that demonstrates NGLY1 inhibition without the caspase-inhibitory activity of Z-VAD-fmk, offering cleaner target engagement for mechanistic studies [2]. Furthermore, the potentiation of carfilzomib cytotoxicity by WRR139 has been extensively validated across multiple cancer cell lines (multiple myeloma U266 and H929, T-ALL Jurkat, and HeLa) and confirmed to be NGLY1-dependent via genetic knockdown controls [3]. Alternative NGLY1 inhibitors such as natural compounds (e.g., Poliumoside, Soyasaponin Bb) lack the same level of quantitative cell-based and functional validation [4]. Consequently, substituting WRR139 with less characterized or dual-activity compounds introduces significant risk of misinterpretation and irreproducible results.

WRR139 (Tosylacrylamido)butanamide Quantitative Differentiation: Head-to-Head and Class-Level Comparisons


WRR139 IC50 vs Z-VAD-fmk in NGLY1 Cell-Free Enzymatic Assay: Direct Head-to-Head Comparison

In a direct head-to-head comparison using recombinant human NGLY1 (3.75 μg) with denatured and S-alkylated RNase B (1.7 μg) as substrate, WRR139 demonstrated NGLY1 inhibitory activity with an IC50 <10 μM . Under identical assay conditions, the alternative NGLY1 inhibitor Z-VAD-fmk, a polycaspase inhibitor with known off-target NGLY1 activity, exhibited an IC50 of 4.4 μM [1]. While both compounds inhibit NGLY1 in this cell-free system, the critical differentiation lies in target selectivity: Z-VAD-fmk also functions as a pan-caspase inhibitor, whereas WRR139 is a peptidyl vinyl sulfone without reported caspase-inhibitory activity [2].

NGLY1 inhibition Enzymatic assay Z-VAD-fmk Covalent inhibitor De-N-glycosylation

WRR139 Cellular IC50 in K562 Reporter Cells: Comparative Potency with Z-VAD-fmk

In a cellular context using K562 cells expressing a ddVenus reporter that responds to Nrf1 activation, WRR139 inhibited NGLY1-dependent Nrf1 activation with an IC50 of 5.5 μM when cells were co-treated with 1 μM of the proteasome inhibitor carfilzomib . In the same study, Z-VAD-fmk demonstrated a comparable cellular IC50 of 4.4 μM under identical conditions [1]. The similar potency in this cellular assay confirms that WRR139 achieves effective cellular target engagement comparable to Z-VAD-fmk, but without the confounding caspase-inhibitory activity that limits Z-VAD-fmk's utility in apoptosis-related studies [2].

Cellular IC50 Nrf1 reporter assay K562 cells Proteasome inhibition Cancer biology

WRR139 Potentiates Carfilzomib Cytotoxicity Across Multiple Cancer Cell Lines: Quantified LD50 Reduction

WRR139 at 1 μM significantly potentiates the cytotoxicity of the clinically used proteasome inhibitor carfilzomib across multiple hematologic cancer cell lines. In multiple myeloma U266 cells, co-treatment with WRR139 (1 μM) reduced the LD50 of carfilzomib from approximately 60 nM (vehicle control) to approximately 20 nM [1]. In multiple myeloma H929 cells, the LD50 reduction was from approximately 30 nM to approximately 15 nM [2]. In T-cell acute lymphoblastic leukemia (T-ALL) Jurkat cells, the LD50 was reduced from approximately 40 nM to approximately 12 nM [3]. Critically, this potentiating effect was abolished in HeLa cells with NGLY1 knockdown (sgNGLY1), confirming that the synergy is NGLY1-dependent and not due to off-target activity [4].

Carfilzomib Synergy Multiple myeloma T-ALL Proteasome inhibitor resistance

WRR139 Functional Disruption of Nrf1 Processing and Nuclear Localization: Quantitative Subcellular Analysis

WRR139 treatment disrupts the proteolytic processing and nuclear translocation of Nrf1, the key downstream effector of NGLY1. Quantitative immunofluorescence analysis in HEK293 cells overexpressing C-terminal 3xFLAG-tagged Nrf1 revealed that WRR139 treatment (20 μM for 5 h prior to 20 nM carfilzomib for 2 h) reduced nuclear Nrf1 localization from approximately 65% (untreated cells with carfilzomib) to approximately 25%, with a corresponding increase in cytoplasmic Nrf1 retention [1]. In luciferase reporter assays, WRR139 (5 μM, 5 h pre-treatment) suppressed carfilzomib-induced (20 nM) Nrf1 transcriptional activity to near baseline levels [2]. This functional disruption confirms that WRR139 effectively blocks the NGLY1-Nrf1 axis, preventing the proteasome "bounce-back" response that underlies acquired resistance to proteasome inhibitors.

Nrf1 processing Nuclear localization Proteasome bounce-back Transcription factor Immunofluorescence

WRR139 Recommended Working Concentration and Off-Target Liability: Guidance for Experimental Design

Based on extensive cell culture studies, WRR139 is recommended for use at concentrations ≤10 μM in cell culture experiments to minimize potential off-target effects against caspases . At 1 μM, WRR139 effectively potentiates carfilzomib cytotoxicity across multiple cancer cell lines without inducing significant single-agent toxicity [1]. In contrast, the alternative NGLY1 inhibitor Z-VAD-fmk exhibits potent pan-caspase inhibitory activity at concentrations as low as 20 μM, inducing cellular autophagy as an off-target effect that confounds interpretation of NGLY1-dependent phenotypes [2]. The defined working concentration range for WRR139, combined with its cleaner selectivity profile relative to Z-VAD-fmk, makes it a superior chemical probe for dissecting NGLY1 biology.

Concentration optimization Off-target effects Caspase inhibition Experimental reproducibility Chemical probe

WRR139 (Tosylacrylamido)butanamide Application Scenarios: Validated Use Cases Based on Quantitative Evidence


Studying Proteasome Inhibitor Resistance Mechanisms in Multiple Myeloma and T-ALL

WRR139 is specifically validated for investigating acquired resistance to proteasome inhibitors such as carfilzomib in hematologic malignancies. Co-treatment with WRR139 (1 μM) reduces the LD50 of carfilzomib by 50-70% in multiple myeloma (U266, H929) and T-ALL (Jurkat) cell lines [1]. This application directly addresses the clinical challenge of proteasome inhibitor resistance, which frequently undermines the efficacy of these agents. The NGLY1-dependent nature of this synergy, confirmed via genetic knockdown controls, ensures that observed effects are attributable to the NGLY1-Nrf1 axis rather than off-target activity [2].

Dissecting the NGLY1-Nrf1 Signaling Axis and the Proteasome Bounce-Back Pathway

WRR139 enables quantitative analysis of Nrf1 processing, subcellular localization, and transcriptional activity. At 5-20 μM, WRR139 reduces nuclear Nrf1 localization by approximately 62% and completely abrogates carfilzomib-induced Nrf1 transcriptional activation in luciferase reporter assays [1]. This application is essential for understanding how cells sense and respond to proteasome stress, a pathway implicated in cancer cell survival and drug resistance. The functional validation of WRR139 in these assays distinguishes it from alternative inhibitors lacking such characterization [2].

Evaluating Combination Therapy Strategies Targeting Protein Homeostasis

The synergistic cytotoxicity of WRR139 with carfilzomib provides a foundation for exploring combination therapy approaches that simultaneously target the proteasome and the NGLY1-Nrf1 pathway. The quantitative LD50 reduction data (from ~60 nM to ~20 nM in U266 cells) supports the use of WRR139 as a tool compound for preclinical evaluation of this therapeutic strategy [1]. Researchers can employ WRR139 to assess whether NGLY1 inhibition enhances the efficacy of other proteasome inhibitors (e.g., bortezomib, ixazomib) or synergizes with additional cancer therapies, particularly in models of acquired proteasome inhibitor resistance [2].

Chemical Probe for Target Validation and Phenotypic Screening in NGLY1-Related Biology

WRR139 serves as a well-characterized chemical probe for validating NGLY1 as a therapeutic target in cancer and potentially other disease contexts. Its defined IC50 values (<10 μM in cell-free assays, 5.5 μM in cellular assays), established working concentration range (≤10 μM), and documented selectivity profile relative to Z-VAD-fmk make it suitable for high-content phenotypic screening and target validation studies [1]. The availability of genetic controls (NGLY1 knockdown) that phenocopy WRR139's effects further strengthens its utility as a chemical probe [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for WRR139

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.